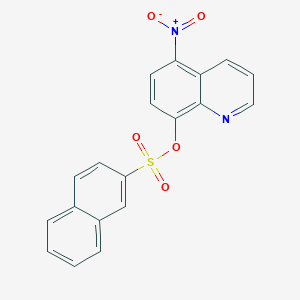![molecular formula C20H17NO3S B11536554 2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11536554.png)
2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metilbencenosulfonato de 2-[(E)-(fenilimino)metil]fenilo es un compuesto orgánico conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo fenilimino unido a un anillo fenilo, que está conectado a un grupo 4-metilbencenosulfonato. La estructura del compuesto le permite participar en diversas reacciones químicas, lo que lo hace valioso en la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-metilbencenosulfonato de 2-[(E)-(fenilimino)metil]fenilo generalmente implica la reacción de 2-[(E)-(fenilimino)metil]fenol con cloruro de 4-metilbencenosulfonilo. Esta reacción se lleva a cabo en presencia de una base, como trietilamina, para facilitar la formación del éster sulfonato. Las condiciones de reacción generalmente incluyen un disolvente como diclorometano y un rango de temperatura de 0-25 °C para garantizar un rendimiento y una pureza óptimos.
Métodos de producción industrial
A escala industrial, la producción de 4-metilbencenosulfonato de 2-[(E)-(fenilimino)metil]fenilo sigue rutas sintéticas similares, pero con condiciones de reacción optimizadas para mejorar la eficiencia y la escalabilidad. El uso de reactores de flujo continuo y sistemas automatizados permite un control preciso de los parámetros de reacción, lo que lleva a una calidad de producto constante y mayores tasas de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-metilbencenosulfonato de 2-[(E)-(fenilimino)metil]fenilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados de sulfona correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo sulfonato es reemplazado por otros nucleófilos como haluros o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.
Reducción: Borohidruro de sodio en metanol a 0-25 °C.
Sustitución: Yoduro de sodio en acetona a temperatura de reflujo.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Derivados de haluro o alcóxido.
Aplicaciones Científicas De Investigación
El 4-metilbencenosulfonato de 2-[(E)-(fenilimino)metil]fenilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de diversos compuestos funcionalizados.
Biología: Investigado por su potencial como sonda bioquímica para estudiar mecanismos enzimáticos e interacciones proteicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en la producción de productos químicos y materiales especiales, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción del 4-metilbencenosulfonato de 2-[(E)-(fenilimino)metil]fenilo involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo fenilimino del compuesto puede formar enlaces de hidrógeno y otras interacciones no covalentes con proteínas diana, modulando su actividad y función. Además, el grupo sulfonato puede mejorar la solubilidad y la biodisponibilidad del compuesto, facilitando su distribución y eficacia en sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(fenilimino)metil]fenol
- Cloruro de 4-metilbencenosulfonilo
- 2-metoxi-5-[(fenilimino)metil]fenol
Singularidad
El 4-metilbencenosulfonato de 2-[(E)-(fenilimino)metil]fenilo destaca por su combinación única de un grupo fenilimino y un éster sulfonato. Esta combinación imparte una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones. En comparación con compuestos similares, ofrece una mayor estabilidad y solubilidad, lo cual es ventajoso tanto en investigación como en contextos industriales.
Propiedades
Fórmula molecular |
C20H17NO3S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
[2-(phenyliminomethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO3S/c1-16-11-13-19(14-12-16)25(22,23)24-20-10-6-5-7-17(20)15-21-18-8-3-2-4-9-18/h2-15H,1H3 |
Clave InChI |
CTPSEAWYNWPFGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11536481.png)
![3-(4-methylphenyl)-1-phenyl-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazol-5-amine](/img/structure/B11536482.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11536490.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536498.png)
![9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11536515.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)

![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11536532.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11536537.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536540.png)
![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)

![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11536559.png)
